molecular formula C18H19N3O2S B2614943 (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone CAS No. 1171524-33-6

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone

Cat. No.: B2614943
CAS No.: 1171524-33-6
M. Wt: 341.43
InChI Key: MREREXQQFMTMCI-UHFFFAOYSA-N
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Description

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and oncology. Its structure incorporates two privileged pharmacophores: an indole ring and a thiazole ring, linked by a morpholino methanone group. The indole nucleus is a well-documented scaffold in medicinal chemistry, found in numerous bioactive molecules and drugs with diverse applications, including anticancer activity . The thiazole ring is another significant heterocycle that contributes to the biological activity of many therapeutic agents; its aromatic structure, containing nitrogen and sulfur atoms, allows it to participate in various key interactions with biological targets . Molecules containing the thiazole ring have demonstrated the ability to modulate biochemical pathways, inhibit enzymes, and block receptors in biological systems . Specifically, in oncology research, thiazole-based compounds like dasatinib are already successfully used in clinical practice for the treatment of chronic myeloid leukemia . This compound is believed to have potential as a kinase inhibitor. Research on analogous structures shows that thiazole and indole derivatives are being intensively investigated as potential inhibitors of key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and B-Raf kinase (BRAF), which are crucial in cancer progression . The presence of the morpholine group is a common feature in drug design, often included to optimize physicochemical properties like solubility. This compound is supplied for research use only and is intended for in vitro studies to explore its mechanism of action, binding affinity, and antiproliferative potential against various human cancer cell lines. It is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the associated safety data sheet for proper handling and storage information.

Properties

IUPAC Name

[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-21-15-6-4-3-5-13(15)11-16(21)17-19-14(12-24-17)18(22)20-7-9-23-10-8-20/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREREXQQFMTMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the introduction of the morpholine group via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The indole and thiazole rings can bind to enzymes or receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-indole 1-ethylindole, morpholino methanone Inferred tubulin/CYP3A4 modulation N/A
DC591053 Dihydroisoquinoline Methoxyindole, morpholino methanone RXFP4 agonist
IAT Thiazole-indole Trimethoxyphenyl methanone Tubulin antagonist
Compound 36 Thiazole-indole Trimethoxyphenyl methanone CYP3A4 inhibitor
Compound Thiazole-pyrazole Morpholino, phenyl-p-tolyl Not reported
15db () Cyclopropyl-phenoxy Morpholino methanone Not reported

Biological Activity

The compound (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a hybrid molecule that combines structural elements from indole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N2OS\text{C}_{13}\text{H}_{16}\text{N}_2\text{OS}

This structure features an indole moiety linked to a thiazole ring and a morpholino group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of compounds containing indole and thiazole moieties have been extensively studied, particularly in the context of anticancer, antimicrobial, and anticonvulsant activities. The following sections detail the specific activities associated with the compound .

Anticancer Activity

Numerous studies have reported that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Thiazole derivative AU251 (glioblastoma)10–30
Thiazole derivative BA431 (epidermoid carcinoma)< 1.98
Thiazole derivative CJurkat (leukemia)< 1.61

Research indicates that the presence of electron-donating groups on phenyl rings enhances cytotoxic activity, suggesting that similar substitutions in our compound may yield beneficial effects.

Antimicrobial Activity

The indole-thiazole hybrids have also been evaluated for their antimicrobial properties. Studies focusing on related compounds have demonstrated effectiveness against bacterial strains and fungi.

  • Case Study : A series of thiazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives had significant antibacterial activity, potentially due to their ability to inhibit biofilm formation .

Anticonvulsant Activity

Thiazoles are recognized for their anticonvulsant effects. Compounds similar to this compound have been shown to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .

The mechanisms by which thiazole and indole derivatives exert their biological effects often involve interaction with specific molecular targets:

  • Protein Binding : Molecular docking studies suggest that these compounds can bind effectively to proteins involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) : Some thiazoles induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Indole-thiazole hybrids may inhibit enzymes crucial for cancer cell proliferation.

Q & A

What synthetic strategies are effective for constructing the thiazole-indole-morpholine scaffold in (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone?

Answer:
The synthesis typically involves multi-step reactions:

  • Thiazole formation : A common approach employs Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For example, in analogous compounds, brominated intermediates (e.g., 3,4,5-trimethoxybromobenzene) are treated with Weinreb amides under THF/n-BuLi conditions to form thiazole cores .
  • Indole functionalization : The 1-ethylindole moiety can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation of indole precursors. Ethylation at the N1 position is critical to avoid steric hindrance .
  • Morpholine coupling : Morpholino groups are often appended via nucleophilic acyl substitution, using morpholine and acyl chlorides or activated esters. Post-synthetic purification (e.g., silica gel chromatography) ensures high purity .

Key considerations : Optimize reaction temperatures and solvent polarity to minimize byproducts. For instance, THF enhances lithium reagent reactivity, while DCM is preferred for acid-sensitive intermediates .

How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Answer:
Discrepancies may arise from:

  • Structural variations : Subtle differences in substituents (e.g., methoxy vs. ethyl groups) drastically alter bioactivity. Cross-validate compound identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • Assay conditions : Variations in cell lines, incubation times, or solvent (e.g., DMSO concentration) affect IC₅₀ values. Standardize protocols using controls like CYP3A4 inhibitors for enzyme assays .
  • Data normalization : Normalize activity data to internal standards (e.g., β-actin in Western blots) and report error margins. Meta-analyses of multiple studies can identify trends obscured by outliers .

Advanced tip : Use isogenic cell lines or in vivo models to isolate compound-specific effects from genetic variability .

What analytical techniques are most robust for characterizing crystallinity and stereochemical purity of this compound?

Answer:

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol. Compare retention times with racemic mixtures .
  • Vibrational spectroscopy : FT-IR and Raman spectroscopy identify hydrogen bonding (e.g., morpholine C=O stretching at ~1650 cm⁻¹) and confirm absence of polymorphic forms .

Methodological note : For hygroscopic samples, perform crystallography under inert atmospheres to prevent hydrate formation .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s inhibitory potency against CYP3A4?

Answer:
SAR strategies include:

  • Substituent screening : Replace the 3,4,5-trimethoxyphenyl group (from analogous compounds) with electron-withdrawing groups (e.g., nitro) to enhance CYP3A4 binding. Activity cliffs are observed with bulky substituents .
  • Scaffold hopping : Replace thiazole with oxazole or imidazole to modulate metabolic stability. For example, imidazole derivatives show improved hepatic microsome stability but reduced potency .
  • Docking simulations : Use AutoDock Vina to predict binding poses in CYP3A4’s active site. Prioritize derivatives with hydrogen bonds to heme iron or Thr309 .

Data-driven optimization : Generate QSAR models using IC₅₀ data and descriptors like logP, polar surface area, and H-bond donors .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes, which may spread contamination .
  • Toxicity mitigation : Acute toxicity (e.g., LD₅₀ in rodents) data for morpholine derivatives suggest limiting exposure to <1 mg/kg/day. Monitor for neurotoxic symptoms in chronic studies .

Advanced note : Conduct Ames tests to assess mutagenicity, especially if nitro or aryl amine groups are introduced .

How do researchers validate target engagement and off-target effects of this compound in cellular models?

Answer:

  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • Kinome profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect off-target inhibition. Prioritize compounds with <30% inhibition at 1 µM .
  • CRISPR knockouts : Ablate putative targets (e.g., CYP3A4) and compare compound efficacy in wild-type vs. knockout cells .

Contradiction analysis : If cellular activity persists in knockout models, investigate alternative pathways (e.g., P-glycoprotein efflux) .

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